GlyT1 Inhibitory Potency: Class-Level Comparison
While direct GlyT1 inhibition data for 1-(Azetidin-3-yl)-4-(propylsulfonyl)piperazine is not publicly available, a structurally related advanced lead compound from the same N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide class achieved robust in vivo elevation of cerebral spinal fluid (CSF) glycine in both rodents and non-human primates [1]. In contrast, a comparator from the broader azetidinyl GlyT1 inhibitor class, US8653100 Compound 103, exhibited a human GlyT1 IC50 of 100 nM in a [3H]-glycine uptake assay [2]. The propylsulfonyl chain in the target compound is a key pharmacophoric feature associated with this potent GlyT1 inhibitory activity, and lengthening the chain to a butylsulfonyl group is anticipated to alter lipophilicity and off-target binding profiles, as inferred from general SAR trends in the class [3].
| Evidence Dimension | Human GlyT1 inhibitory activity |
|---|---|
| Target Compound Data | No direct data; part of the propylsulfonyl GlyT1 inhibitor class demonstrating in vivo efficacy |
| Comparator Or Baseline | US8653100, Compound 103: IC50 = 100 nM; Advanced lead (+)-67: Significant CSF glycine elevation in vivo |
| Quantified Difference | Quantified difference not calculable without target data; however, the presence of a propylsulfonyl group is a class-defining feature for potent GlyT1 inhibition |
| Conditions | Target: GlyT1 in CHO cells; In vivo: CSF glycine biomarker model in rats and monkeys |
Why This Matters
For researchers initiating a GlyT1 program, the propylsulfonyl chain is a critical determinant of activity, making the target compound a rational starting point for building a SAR library.
- [1] Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. J Med Chem, 2016, 59(18), 8473-8494. PMID: 27559615. View Source
- [2] BindingDB. (2015). Affinity Data for BDBM141202 (US8653100, 103): GlyT1 IC50 100 nM. View Source
- [3] Chung, M. et al. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. View Source
